Nitrobenzene-d5 (CAS 4165-60-0) is a fully deuterated, highly polar aromatic compound (>99 atom % D) utilized primarily as an advanced analytical solvent and mass spectrometry standard. Characterized by a high boiling point of 211 °C and a distinct molecular weight of 128.14 g/mol, it serves a dual mandate in modern laboratories . In nuclear magnetic resonance (NMR) spectroscopy, it provides an extended thermal window for variable-temperature studies of rigid macromolecules that remain insoluble or exhibit severe line-broadening in standard solvents . Concurrently, in environmental and toxicological gas chromatography-mass spectrometry (GC/MS), its +5 Da mass shift relative to its unlabeled counterpart makes it an indispensable surrogate standard for quantifying semivolatile organic compounds (SVOCs) without matrix interference [1].
Attempting to substitute Nitrobenzene-d5 with unlabeled nitrobenzene in analytical workflows results in immediate failure: in NMR, the abundant 1H signals completely obscure the aromatic region of the sample, while in GC/MS, the unlabeled compound (m/z 123) is indistinguishable from native environmental nitrobenzene, destroying its utility as an internal recovery standard [1]. Furthermore, substituting Nitrobenzene-d5 with more common deuterated solvents like Benzene-d6 or Chloroform-d restricts the analytical thermal window. Benzene-d6 boils at 80 °C, which is insufficient to dissolve rigid polymers like isotactic poly(methyl methacrylate) (PMMA) or polyaromatics that require temperatures exceeding 150 °C for high-resolution NMR line narrowing [2]. Consequently, Nitrobenzene-d5 is non-negotiable for high-temperature polar solvating applications and precise isotopic dilution workflows.
For the structural elucidation of rigid macromolecules, solvent boiling point dictates the maximum analytical temperature. Nitrobenzene-d5 offers a boiling point of 211 °C, allowing variable-temperature NMR (VT-NMR) experiments to be conducted up to ~200 °C. In contrast, standard aromatic solvents like Benzene-d6 boil at 80 °C, severely limiting the thermal window . This high-temperature capability is critical for dissolving highly crystalline or rigid polymers, such as isotactic PMMA, where elevated temperatures are required to reduce spectral line widths and accurately determine the degree of polymerization [1].
| Evidence Dimension | Maximum VT-NMR operating temperature (Boiling Point) |
| Target Compound Data | Nitrobenzene-d5 (bp 211 °C) |
| Comparator Or Baseline | Benzene-d6 (bp 80 °C) |
| Quantified Difference | +131 °C expanded thermal window |
| Conditions | Variable-temperature 1H/13C NMR of rigid polymers |
Procuring Nitrobenzene-d5 enables the high-resolution NMR characterization of engineering plastics and rigid polymers that precipitate or remain insoluble in standard deuterated solvents.
In environmental GC/MS analysis of semivolatile organic compounds (SVOCs), accurate extraction recovery tracking requires a surrogate standard that behaves identically to target analytes but is easily resolved by the mass spectrometer. Nitrobenzene-d5 provides a molecular ion at m/z 128, compared to m/z 123 for native nitrobenzene [1]. This +5 Da mass shift ensures zero isobaric interference from environmental contamination, allowing laboratories to reliably validate extraction efficiencies within the strict 35-120% recovery limits mandated by EPA Method 8270 [2].
| Evidence Dimension | Mass-to-charge ratio (m/z) for MS resolution |
| Target Compound Data | Nitrobenzene-d5 (m/z 128) |
| Comparator Or Baseline | Unlabeled Nitrobenzene (m/z 123) |
| Quantified Difference | +5 Da mass shift, eliminating matrix overlap |
| Conditions | GC/MS-SIM or full scan mode for environmental SVOCs |
Using Nitrobenzene-d5 as a surrogate standard is a regulatory requirement for validating SVOC extraction recoveries without false positives from native sample contamination.
The polarity of an NMR solvent significantly influences the stabilization of ionic intermediates during mechanistic studies. Nitrobenzene-d5 acts as a highly polar, non-coordinating aromatic solvent (dielectric constant ~34.8), effectively stabilizing polar transition states in organometallic reactions, such as ligand exchange in Pt(IV) complexes. When compared to apolar solvents like Chloroform-d (dielectric constant ~4.8), Nitrobenzene-d5 alters the reaction kinetics and thermodynamics while remaining completely transparent in the 1H NMR spectrum, allowing researchers to isolate solvent polarity effects from solvent coordination effects [1].
| Evidence Dimension | Solvating power for polar intermediates (Dielectric Constant) |
| Target Compound Data | Nitrobenzene-d5 (High polarity, stabilizes ionic species) |
| Comparator Or Baseline | Chloroform-d (Apolar, poor stabilization of ionic species) |
| Quantified Difference | Enables observation of polarity-driven kinetic shifts in NMR |
| Conditions | In situ 1H NMR monitoring of transition metal ligand exchange |
For mechanistic chemists, Nitrobenzene-d5 provides the rare combination of high dielectric solvating power and complete 1H NMR transparency needed to probe polar reaction pathways.
Nitrobenzene-d5 is the solvent of choice for the NMR characterization of highly crystalline or rigid polymers, such as specific tacticity forms of PMMA or polyaromatics. Its 211 °C boiling point allows samples to be heated sufficiently to overcome chain rigidity, narrowing NMR line widths to achieve high-resolution spectra necessary for determining the degree of polymerization and tacticity [1].
In commercial and municipal environmental testing laboratories, Nitrobenzene-d5 is procured as a mandatory surrogate standard for GC/MS workflows. Spiked into water or soil samples prior to extraction, its distinct m/z 128 signature allows analysts to accurately calculate extraction recovery rates, ensuring compliance with EPA Method 8270 quality control criteria [2].
For physical organic chemists studying the reduction of nitroaromatics or electrophilic aromatic substitution, Nitrobenzene-d5 serves as a direct reactant. The mass difference between C-D and C-H bonds introduces a measurable kinetic isotope effect (KIE), allowing researchers to determine whether C-H bond cleavage is the rate-determining step in the reaction mechanism [3].
Acute Toxic;Health Hazard;Environmental Hazard